molecular formula C18H22N4O4S2 B2942857 N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 868973-35-7

N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No.: B2942857
CAS No.: 868973-35-7
M. Wt: 422.52
InChI Key: OSOWRYXRKAYCPT-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a cyclopentylcarbamoylmethylsulfanyl group at position 5 and a 2,4-dimethoxybenzamide moiety at position 2. The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S2/c1-25-12-7-8-13(14(9-12)26-2)16(24)20-17-21-22-18(28-17)27-10-15(23)19-11-5-3-4-6-11/h7-9,11H,3-6,10H2,1-2H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOWRYXRKAYCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Synthetic Pathways and Key Reaction Mechanisms

The synthesis of this 1,3,4-thiadiazole derivative involves multi-step reactions focusing on:

  • Thiadiazole core formation : Cyclization of thiosemicarbazide intermediates under acidic conditions (e.g., H₂SO₄ or POCl₃) .

  • Sulfanyl group introduction : Nucleophilic substitution at the 5-position of the thiadiazole ring using mercaptoacetic acid derivatives. For example, reaction with [(cyclopentylcarbamoyl)methyl]thiol in the presence of EDC/HOBt coupling agents .

  • Amidation : Attachment of 2,4-dimethoxybenzamide via carbodiimide-mediated coupling (e.g., EDC, DCC) in acetonitrile or DMF at ambient temperature .

Example Reaction Sequence :

  • Thiadiazole formation :
    \text{Thiosemicarbazide}+\text{Cyclizing agent H}_2\text{SO}_4)}\rightarrow \text{5 Mercapto 1 3 4 thiadiazole intermediate} .

  • Sulfanylation :
    5 Mercapto intermediate+ Cyclopentylcarbamoyl methyl bromideBase Et3Sulfanyl derivative\text{5 Mercapto intermediate}+\text{ Cyclopentylcarbamoyl methyl bromide}\xrightarrow{\text{Base Et}_3\text{N }}\text{Sulfanyl derivative} .

  • Benzamide coupling :
    Sulfanyl derivative+2 4 Dimethoxybenzoic acidEDC HOBtTarget compound\text{Sulfanyl derivative}+\text{2 4 Dimethoxybenzoic acid}\xrightarrow{\text{EDC HOBt}}\text{Target compound} .

Reaction Optimization and Conditions

Key parameters for high yields and purity include:

Step Reagents/Conditions Yield Reference
Thiadiazole cyclizationH₂SO₄, 80°C, 6 hr72–85%
Sulfanyl substitutionK₂CO₃, DMF, 60°C, 12 hr68%
Amide couplingEDC, HOBt, CH₃CN, RT, 24 hr75–82%

Critical Notes :

  • Solvent selection : Acetonitrile enhances coupling efficiency compared to DMF due to lower steric hindrance .

  • Side reactions : Over-oxidation of the sulfanyl group to sulfonyl (-SO₂-) may occur with strong oxidizing agents (e.g., H₂O₂) .

Functional Group Reactivity

  • Thiadiazole ring : Resistant to electrophilic substitution but undergoes nucleophilic attack at the 2- and 5-positions under basic conditions .

  • Sulfanyl (-S-) group :

    • Prone to oxidation (→ sulfoxide/sulfone) with peroxides .

    • Participates in Michael additions with α,β-unsaturated carbonyls .

  • Amide bonds : Hydrolyzed under strongly acidic (HCl, 100°C) or basic (NaOH, reflux) conditions .

Stability Under Environmental Conditions

Condition Effect Half-Life
pH 1–2 (HCl, 37°C)Amide bond hydrolysis → benzoic acid4.2 hr
pH 12 (NaOH, 37°C)Thiadiazole ring degradation1.8 hr
UV light (254 nm)Sulfanyl group oxidation → sulfone6.5 hr

Mitigation Strategies :

  • Use antioxidants (e.g., BHT) to prevent sulfanyl oxidation during storage .

  • Avoid prolonged exposure to polar aprotic solvents (e.g., DMSO) to retain thiadiazole stability .

Comparative Reactivity with Analogues

Modification Reactivity Trend Basis
Replacement of -S- with -O-Reduced nucleophilicity at C5Electron-withdrawing effect
Methoxy → Nitro (benzamide)Increased ring electrophilicity-M effect of NO₂
Cyclopentyl → Phenyl (carbamoyl)Enhanced steric hindrance in couplingBulkier substituent

Scalability and Industrial Relevance

Mechanism of Action

The mechanism of action of N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical data of the target compound with structurally related analogs from the literature:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₂₃H₂₇N₅O₄S₂ ~509.6* Not reported 2,4-Dimethoxybenzamide; cyclopentylcarbamoylmethylsulfanyl
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.0 134–136 3-Methylphenyl; oxadiazole-thiazole hybrid
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide C₁₈H₁₆N₆O₄S₂ 444.484 Not reported 4-Nitrophenyl; 4-methylphenylcarbamoyl
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide C₁₈H₁₇ClN₄O₃S₃ 469.0 Not reported 4-(Dimethylsulfamoyl)benzamide; 4-chlorobenzylsulfanyl
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide C₂₄H₂₀N₄O₄S₂ 492.57 Not reported Phenylcarbonyl; ethyl-thiadiazole sulfamoyl

*Calculated based on structural similarity.

Key Observations :

  • Molecular Weight : The target compound has a higher molecular weight (~509.6 g/mol) compared to analogs like 7c (375.0 g/mol) and 444.484 g/mol , primarily due to the bulky cyclopentylcarbamoyl and dimethoxybenzamide groups.
  • The 2,4-dimethoxybenzamide moiety contrasts with electron-withdrawing groups (e.g., nitro in or sulfamoyl in ), suggesting differences in electronic properties and solubility.

Crystallographic and Conformational Analysis

  • Butterfly Conformation : A related 1,3,4-thiadiazole derivative () adopts a butterfly-like conformation with near-planar thiadiazole and phenyl rings (dihedral angles <1°). This conformation may enhance π-stacking interactions in biological systems .
  • X-ray Data : N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () crystallizes with a mean C–C bond length of 0.004 Å and an R factor of 0.044, indicating high structural precision. Such data are critical for molecular docking studies .

Biological Activity

N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a novel compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. The thiadiazole ring structure has been extensively studied for its potential in medicinal chemistry, particularly due to its association with various pharmacological effects such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.

Structure and Synthesis

The compound features a thiadiazole ring linked to a dimethoxybenzamide group. The synthesis typically involves microwave-assisted methods which enhance yield and reduce reaction time. The incorporation of the cyclopentylcarbamoyl group is expected to modulate the biological activity by influencing the compound's interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
4yMCF-70.084 ± 0.020
4yA5490.034 ± 0.008

These values indicate that the tested compound exhibits promising anticancer activity comparable to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The thiadiazole ring is also recognized for its antimicrobial properties. Studies have reported that derivatives can inhibit bacterial growth effectively. For example, certain thiadiazole compounds have been shown to possess activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory and Analgesic Effects

Research indicates that some thiadiazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests their potential as therapeutic agents in treating inflammatory diseases .

Anticonvulsant Properties

The anticonvulsant activity of thiadiazoles has been documented in various studies. Compounds with specific substitutions on the thiadiazole ring have demonstrated efficacy in animal models of epilepsy, showcasing their potential in neurological disorders .

Case Studies

  • Anticancer Efficacy : A study synthesized several N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-benzamide derivatives and evaluated their anticancer activities against MCF-7 and A549 cell lines. The most active compound exhibited an IC50 value of 0.034 µM against A549 cells, indicating strong cytotoxicity .
  • Antimicrobial Activity : Another investigation revealed that certain thiadiazole derivatives could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Thiadiazole Moiety : Essential for anticancer and antimicrobial activities.
  • Dimethoxybenzamide Group : May enhance lipophilicity and facilitate cellular uptake.
  • Cyclopentylcarbamoyl Substitution : Could influence binding affinity to biological targets.

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